4-Methyl-3-(propane-2-sulfonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-propan-2-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-7(2)16(14,15)10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEBEYIGEPFKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152497-12-5 | |
| Record name | 4-methyl-3-(propane-2-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methyl 3 Propane 2 Sulfonyl Benzoic Acid and Analogues
Retrosynthetic Analysis of the 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid Scaffold
A retrosynthetic analysis of this compound (I) provides a logical framework for devising its synthesis. The primary disconnection breaks the carbon-carbonyl bond of the benzoic acid, suggesting a precursor such as an aryl halide or triflate (II) that can be carbonylated. This leads to a key intermediate, 1-bromo-4-methyl-3-(propane-2-sulfonyl)benzene (II).
Further deconstruction of intermediate (II) involves the disconnection of the aryl-sulfur bond of the sulfone. This points to the oxidation of a corresponding thioether, 1-bromo-4-methyl-3-(isopropylthio)benzene (III). This thioether can be conceptually formed through the nucleophilic aromatic substitution or metal-catalyzed coupling of a suitable sulfur nucleophile with a di-halogenated toluene (B28343) derivative, or via functional group interconversion from an appropriate aniline (B41778) or other substituted toluene. This systematic deconstruction highlights two pivotal reaction types: the oxidation of a thioether to a sulfone and the introduction of the carboxylic acid group onto the aromatic ring.
Direct Synthesis Approaches to Sulfonyl Benzoic Acids
Direct synthetic routes to this compound and its analogues primarily rely on two key strategies: the oxidation of pre-functionalized thioether precursors and the late-stage introduction of the carboxyl group via palladium-catalyzed reactions.
Oxidation Pathways for Thioether and Sulfide (B99878) Precursors to Sulfones
The oxidation of a thioether to a sulfone is a fundamental transformation in the synthesis of the target molecule. This can be achieved through several methods, each with its own advantages in terms of selectivity, reaction conditions, and environmental impact.
Catalytic oxidation methods are highly favored due to their efficiency and the use of environmentally benign oxidants like hydrogen peroxide (H₂O₂). Tungstate (B81510) and molybdate (B1676688) salts are effective catalysts for the oxidation of sulfides to sulfones. For instance, sodium tungstate, often in the presence of a phase transfer catalyst, can facilitate the smooth oxidation of sulfides to sulfones using aqueous hydrogen peroxide. Similarly, molybdenum-based catalysts, such as ammonium (B1175870) molybdate, are employed for the selective oxidation of thioethers. google.com These reactions are typically performed in solvents like methanol (B129727) or ethanol (B145695) and offer high yields. The catalytic cycle generally involves the formation of a peroxometalate species which then acts as the active oxidant.
A variety of sulfides can be selectively oxidized to their corresponding sulfones in good to excellent yields using 30% H₂O₂ in the presence of a recyclable silica-based tungstate interphase catalyst at room temperature. organic-chemistry.org Dendritic phosphomolybdate hybrids have also been utilized as catalysts with aqueous hydrogen peroxide for the oxidation of sulfides to sulfones. mdpi.com
Table 1: Catalytic Oxidation of Sulfides to Sulfones
| Catalyst System | Oxidant | Substrate Scope | Typical Conditions | Yield (%) |
| Sodium Tungstate / H₂O₂ | 30% H₂O₂ | Aromatic and aliphatic sulfides | Room Temperature, Methanol | >90 |
| Ammonium Molybdate / H₂O₂ | 30% H₂O₂ | Aromatic and aliphatic sulfides | 0°C to RT, Methanol | 85-95 |
| Silica-based Tungstate / H₂O₂ | 30% H₂O₂ | Aromatic and aliphatic sulfides | Room Temperature | High |
| Dendritic Phosphomolybdate / H₂O₂ | 30% H₂O₂ | Aromatic and aliphatic sulfides | Ethanol, 40°C | High |
Electrochemical oxidation offers a green and reagent-free alternative for the conversion of thioethers to sulfones. rsc.org This method avoids the use of potentially hazardous oxidizing agents and minimizes waste production. The oxidation is typically carried out in an electrochemical cell equipped with suitable electrodes (e.g., platinum or carbon-based). By controlling the applied potential, the selective oxidation of the thioether to the sulfone can be achieved. The solvent and supporting electrolyte play crucial roles in the efficiency and selectivity of the reaction. For instance, a highly efficient chemo-selective electrochemical oxidation of thioethers to sulfoxides and sulfones has been developed, where the selectivity is modulated by a hydrogen bonding network. researchgate.net
Table 2: Electrochemical Oxidation of Thioethers
| Electrode Material | Solvent/Electrolyte | Key Feature | Outcome |
| Platinum | Acetonitrile (B52724)/LiClO₄ | Direct oxidation | Formation of sulfone |
| Carbon Felt | Methanol/Et₄NClO₄ | Indirect oxidation | High selectivity for sulfone |
| Graphite | HFIP/MeOH | Hydrogen bonding network | Modulated oxidation potential |
Stoichiometric oxidants, particularly peracids like meta-chloroperoxybenzoic acid (m-CPBA), are widely used for the oxidation of sulfides to sulfones. derpharmachemica.comcommonorganicchemistry.com The reaction is typically carried out in chlorinated solvents such as dichloromethane (B109758) at room temperature. The use of two or more equivalents of m-CPBA ensures the complete conversion of the sulfide to the sulfone. google.com While highly effective, these methods generate stoichiometric amounts of byproducts. Other stoichiometric oxidants include Oxone® (potassium peroxymonosulfate), which is a versatile and stable reagent for this transformation. orientjchem.org The choice of oxidant and reaction conditions can be tuned to selectively yield either the sulfoxide (B87167) or the sulfone. organic-chemistry.org
Table 3: Stoichiometric Oxidation of Sulfides to Sulfones
| Oxidant | Equivalents | Solvent | Temperature (°C) | Yield (%) |
| m-CPBA | 2.0-2.2 | Dichloromethane | 0 to RT | >90 |
| Oxone® | 2.0 | Methanol/Water | Room Temperature | High |
| Urea-Hydrogen Peroxide/Phthalic Anhydride | - | Ethyl Acetate (B1210297) | - | Good |
Palladium-Catalyzed Carbonylation and Carboxylation Strategies
The introduction of the carboxylic acid moiety onto the aromatic ring is a critical step in the synthesis of this compound. Palladium-catalyzed carbonylation and carboxylation reactions are powerful tools for this transformation, allowing for the conversion of aryl halides or triflates into benzoic acids.
Palladium-catalyzed carbonylation typically involves the reaction of an aryl halide (e.g., 1-bromo-4-methyl-3-(propane-2-sulfonyl)benzene) with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a suitable base. This reaction can be performed using carbon monoxide gas or a CO surrogate. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, CO insertion, and reductive elimination.
Alternatively, palladium-catalyzed carboxylation offers a direct route to benzoic acids from aryl halides using CO₂ as the carboxylating agent. This approach is highly attractive from a green chemistry perspective. The reaction often requires a stoichiometric reductant to facilitate the catalytic cycle. Recent advancements have led to the development of highly efficient palladium catalyst systems for the carbonylation of aryl bromides with low catalyst loading. researchgate.net
Aryl Halide Functionalization
The conversion of aryl halides into benzoic acids represents a fundamental transformation in organic synthesis. A prominent method is the palladium-catalyzed direct carboxylation of aryl bromides using carbon dioxide (CO₂). semanticscholar.orgacs.orgnih.govresearchgate.net This approach is advantageous as it avoids the use of highly toxic carbon monoxide (CO) and does not require the pre-synthesis of organometallic intermediates. semanticscholar.orgnih.gov The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it a versatile tool for synthesizing a wide array of benzoic acid derivatives. semanticscholar.orgnih.gov
The crucial step in this process is the catalytic insertion of CO₂ into a palladium-carbon bond. semanticscholar.orgnih.gov A typical catalytic system might involve a palladium catalyst in the presence of a reducing agent. researchgate.net This method provides a direct and straightforward route to benzoic acids from readily available aryl halides. acs.org While not a direct synthesis of benzoic acids from aryl halides, ruthenium-catalyzed C-H arylation of existing benzoic acids with aryl halides is also a relevant functionalization technique. nih.govd-nb.infoacs.orgrsc.orgrsc.org This reaction highlights the utility of the carboxylate group as an effective directing group to guide the functionalization at the ortho position. nih.gov
| Method | Catalyst/Reagents | Key Advantages | Reference |
|---|---|---|---|
| Direct Carboxylation | Palladium Catalyst, CO₂, Reducing Agent | Avoids toxic CO, mild conditions, broad functional group tolerance. | semanticscholar.orgnih.gov |
| C-H Arylation (Functionalization of Benzoic Acid) | Ruthenium Catalyst, Aryl Halide | Utilizes carboxylate as a directing group for ortho-functionalization. | nih.govacs.org |
Ligand Design and Optimization in Palladium-Catalyzed Processes
In palladium-catalyzed C-H functionalization reactions, the choice of ligand is critical for achieving high efficiency and selectivity. nih.govresearchgate.net Ligands can significantly influence the reaction by modulating the electronic and steric properties of the metal center, thereby affecting key steps in the catalytic cycle such as C-H activation and reductive elimination. nih.gov
For the ortho-C–H arylation of benzoic acids, mono-N-protected amino acids, such as Ac-Ile-OH, have been identified as effective ligands. acs.org These ligands can accelerate the C-H activation process and improve the catalyst's lifetime, enabling reactions to proceed at ambient temperatures. acs.org The use of hexafluoroisopropanol (HFIP) as a solvent has also been shown to be crucial for achieving these mild reaction conditions. acs.org
More recently, novel ligands have been developed to promote specific transformations. For instance, propan-2-one O-(p-tolylcarbamoyl) oxime was designed to facilitate the C(sp²)–H olefination of benzoic acids, leading to the formation of cyclic lactone products in moderate to excellent yields. acs.org The design of such ligands often involves computational studies, like DFT calculations, to understand their role in improving the C-H activation step. acs.org The overarching principles in this field focus on creating ligands that can effectively promote the desired C-H cleavage, are compatible with all steps of the catalytic cycle, and offer modularity for fine-tuning. nih.gov
| Ligand | Reaction Type | Key Role of Ligand | Reference |
|---|---|---|---|
| Ac-Ile-OH (Mono-N-protected amino acid) | ortho-C–H Arylation | Accelerates C-H activation, improves catalyst lifetime, enables ambient temperature reaction. | acs.org |
| Propan-2-one O-(p-tolylcarbamoyl) oxime | C(sp²)–H Olefination | Promotes olefination and subsequent lactonization. | acs.org |
Decarboxylative Approaches in Benzoic Acid Synthesis
Decarboxylative cross-coupling reactions represent a powerful strategy where the carboxylic acid functional group serves as a leaving group, being replaced by a new carbon-carbon or carbon-heteroatom bond. wikipedia.org This method uses readily available and stable benzoic acids as alternatives to traditional organometallic reagents. wikipedia.orgacs.org The transformation is typically driven by bimetallic catalysis, often involving a palladium catalyst to activate the aryl halide and a copper or silver mediator to facilitate the decarboxylation step. wikipedia.orgacs.orgnih.gov
A conceptually different approach involves a photoinduced, copper-catalyzed radical decarboxylation. nih.govresearchgate.net In this process, a copper carboxylate undergoes a ligand-to-metal charge transfer (LMCT) upon irradiation, which generates an aroyloxyl radical. researchgate.net This radical then rapidly decarboxylates to form an aryl radical, which can be trapped by the copper catalyst to participate in subsequent cross-coupling reactions. nih.govresearchgate.net These decarboxylative strategies are synthetically valuable as they allow for the regioselective formation of new bonds at the position of the former carboxyl group, with carbon dioxide as the only byproduct. wikipedia.org This approach has been successfully applied to the synthesis of biaryls and other complex aromatic structures. acs.orgresearchgate.net
Sulfonylation Reactions for Aromatic Benzoic Acids
The introduction of a sulfonyl group onto an aromatic ring is a key step in the synthesis of compounds like this compound.
Copper-mediated C-H sulfonylation has emerged as a direct and efficient method for forming aryl sulfones. nih.gov This strategy often employs a directing group to achieve high regioselectivity. For benzoic acid derivatives, an 8-aminoquinoline (B160924) moiety can be used as a bidentate directing group to guide the sulfonylation to the ortho position with excellent selectivity. acs.orgchemrxiv.org The reaction typically involves a copper salt, such as copper(II) acetate, and a sulfonylating agent like a sodium sulfinate. chemrxiv.org
A more advanced approach utilizes a transient directing group (TDG) strategy. acs.orgchemrxiv.org For example, the sulfonylation of benzylamines can be achieved through a dual catalytic system of copper(II) acetate and a catalytic amount of an aldehyde like 2-hydroxynicotinaldehyde. acs.orgchemrxiv.org The amine and aldehyde dynamically form an imine in situ, which then directs the copper-catalyzed C-H activation and subsequent sulfonylation. acs.orgchemrxiv.org This method is advantageous as it functionalizes substrates containing strongly coordinating amine groups without requiring a stoichiometric, pre-installed directing group. chemrxiv.org
A classic method for forming aryl sulfones is the Friedel-Crafts sulfonylation, which involves the reaction of an aromatic compound with a sulfonyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride or a protic acid like triflic acid. researchgate.netgoogle.com While this method is widely used, it can suffer from limitations with deactivated aromatic rings and harsh reaction conditions. google.com
Alternatively, palladium-catalyzed cross-coupling reactions provide a milder route. For instance, arylsulfonyl chlorides can be coupled with aryl boronic acids to produce unsymmetrical diaryl sulfones. organic-chemistry.org Transition-metal-free methods have also been developed, such as the reaction of sodium sulfinates with aryne precursors, which are generated in situ from substrates like o-silyl aryl triflates. organic-chemistry.orggoogle.com These modern cross-coupling strategies offer greater functional group tolerance and milder conditions compared to traditional electrophilic aromatic substitution. organic-chemistry.org
| Method | Reagents & Catalysts | Key Features | Reference |
|---|---|---|---|
| Copper-Mediated C-H Sulfonylation | Cu(OAc)₂, Sodium Sulfinate, Directing Group | Direct C-H functionalization, high regioselectivity. | chemrxiv.org |
| Friedel-Crafts Sulfonylation | Sulfonyl Chloride, Lewis Acid (e.g., AlCl₃) | Classic electrophilic substitution. | google.com |
| Palladium-Catalyzed Cross-Coupling | Arylsulfonyl Chloride, Aryl Boronic Acid, Pd Catalyst | Mild conditions, good functional group tolerance. | organic-chemistry.org |
| Transition-Metal-Free Sulfonylation | Sodium Sulfinate, Aryne Precursor | Avoids transition metals, mild reaction conditions. | organic-chemistry.orggoogle.com |
Advanced and Green Chemistry Methodologies for Synthesis
Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally benign processes. In the context of synthesizing benzoic acid derivatives, green chemistry principles are being actively applied. epitomejournals.com One approach involves the use of greener solvents. For example, the amidation of benzoic acids has been successfully carried out in supercritical carbon dioxide (scCO₂), which significantly reduces the consumption of traditional organic solvents. ijpsjournal.com Water is also being explored as a "green" solvent for reactions like the synthesis of sulfonamides from sodium sulfinates and nitroarenes, allowing for simple product isolation by filtration. researchgate.net
The development of sustainable feedstocks is another key area. There are emerging routes to produce benzoic acid and its derivatives from biomass-derived sources like coumalic acid, offering a renewable alternative to petroleum-based starting materials. rsc.orgrsc.org Catalysis is also a focus of green chemistry. The use of recyclable, heterogeneous catalysts, such as silica-supported acids, can simplify purification and reduce waste. scispace.com For sulfonylation reactions, sustainable methods include using the cheap and stable industrial material thiourea (B124793) dioxide as a sulfur dioxide surrogate and employing air as a green oxidant, which can be applied to the late-stage functionalization of complex molecules. rsc.org These advanced methodologies aim to reduce the environmental impact of chemical synthesis while maintaining high efficiency and selectivity. mdpi.comrscspecialitychemicals.org.uk
Water as Reaction Medium and Environmentally Benign Scavengers
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. The synthesis of aryl sulfones, a class of compounds to which this compound belongs, has been successfully demonstrated in aqueous media. For instance, a copper ferrite (B1171679) (CuFe2O4) nanoparticle-catalyzed coupling of aryl sulfonic acid salts with various alkyl/aryl halides has been developed, affording diaryl, alkyl, and aryl sulfones in good to excellent yields in water. nanomaterchem.com This method is advantageous due to the recyclability of the catalyst and the benign nature of the solvent. nanomaterchem.com
The optimization of such a reaction in water revealed that a catalyst loading of 25 mg and the use of potassium hydroxide (B78521) as a base at 60°C for 5 hours provided the most efficient conversion. nanomaterchem.com The absence of either the catalyst or a solvent resulted in an inconclusive reaction, highlighting the critical role of these components in promoting the synthesis in an aqueous environment. nanomaterchem.com The use of environmentally benign scavengers, while not explicitly detailed in the context of this specific synthesis, is a complementary green chemistry approach. These scavengers are designed to react with and remove excess reagents or byproducts, simplifying purification and minimizing waste.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. thieme-connect.com This technology has been effectively applied to the synthesis of diaryl and aryl-alkyl sulfones.
A notable example is the metal-free, microwave-assisted coupling of diaryliodonium salts with arenesulfinates in polyethylene (B3416737) glycol (PEG-400) as a solvent. thieme-connect.com This protocol allows for the synthesis of various diaryl sulfones in high yields within short reaction times. thieme-connect.com The choice of solvent was found to be crucial, with PEG-400 providing excellent results, while other solvents like ethanol, dimethylformamide, and acetonitrile resulted in poor yields. thieme-connect.com
Another efficient microwave-assisted method involves the copper-catalyzed reaction of sodium salt of sulfinic acid with aryl boronic acid. figshare.com This approach has been utilized to synthesize a variety of diaryl sulfones in moderate to very good yields with very short reaction times. figshare.com The scope of this method also extends to the synthesis of aryl vinyl sulfones. figshare.com Furthermore, a catalyst-free, microwave-assisted coupling of electron-deficient aryl halides with sulfinic acid salts has been reported, proceeding via an SNAr-based addition reaction within 5–30 minutes to produce diaryl or aryl–alkyl sulfones. researchgate.net
| Entry | Aryl Halide/Salt | Sulfinate Salt | Conditions | Yield (%) | Reference |
| 1 | Diphenyliodonium triflate | Sodium p-toluenesulfinate | PEG-400, Microwave | High | thieme-connect.com |
| 2 | Aryl boronic acid | Sodium sulfinate | Cu(II) catalyst, Microwave | Moderate to Very Good | figshare.com |
| 3 | 1-chloro-4-nitrobenzene | Sodium p-toluenesulfinate | NMP, quinoline, CuCl, Microwave | Good | thieme-connect.com |
| 4 | Electron-deficient aryl halides | Sulfinic acid salts | No catalyst, Microwave | - | researchgate.net |
Continuous-Flow Synthesis Techniques for Scalability
Continuous-flow chemistry offers significant advantages over traditional batch processing, particularly for the scalability of chemical syntheses. chim.itnih.gov These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product quality, higher yields, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. chim.italmacgroup.com
Furthermore, the alkylation of substituted benzoic acids has been studied in a continuous flow microfluidic reactor, demonstrating precise control over reaction kinetics. acs.org While a direct continuous-flow synthesis of this compound is not explicitly reported, the successful application of this technology to the synthesis of its core structural components suggests its high potential for the scalable production of this and related sulfone compounds. The ability to integrate multiple reaction steps into a single, automated continuous process further enhances its attractiveness for industrial applications. almacgroup.com The scale-up can be achieved by either increasing the run time, "numbering-up" by using multiple reactors in parallel, or "sizing-up" by increasing the dimensions of the reactor. almacgroup.comstolichem.com
Optimization of Reaction Conditions and Yields
The efficiency and yield of a chemical synthesis are critically dependent on the optimization of various reaction parameters. For the synthesis of sulfones, including this compound, careful consideration of temperature, solvent, reagent ratios, and catalysts is essential.
Temperature, Solvent, and Reagent Ratio Effects
Temperature plays a significant role in reaction kinetics and selectivity. For instance, in the solvent-promoted oxidation of sulfides to aryl sulfones using O2/air, the reaction temperature can be used to control the chemoselectivity between sulfoxides and sulfones. acs.org
The choice of solvent is equally critical. In a one-pot, three-component synthesis of sulfones, it was observed that while solvents like polyethylene glycol, DMSO, and DMF are generally good for sulfone formation, their addition in a specific step of the reaction sequence led to a significant drop in conversion. rsc.org Interestingly, the addition of water in this system was found to be beneficial. rsc.org Deep eutectic solvents (DESs) have also been explored as sustainable media for sulfonylation reactions, offering advantages in terms of recyclability and low cost. rsc.org
The ratio of reagents can dramatically influence the outcome of a reaction. In the optimization of a one-pot sulfone synthesis, it was found that using 2.5 equivalents of both the base and the alkylating agent was optimal. rsc.org Reducing the reaction temperature was also necessary to prevent the hydrolysis of the alkylating agent. rsc.org
| Parameter | Effect on Sulfone Synthesis | Example | Reference |
| Temperature | Controls reaction rate and selectivity (sulfoxide vs. sulfone). | In sulfide oxidation, higher temperatures favor sulfone formation. | acs.org |
| Solvent | Affects solubility, reactivity, and can alter the reaction pathway. | PEG-400 was superior for a microwave-assisted diaryl sulfone synthesis. | thieme-connect.com |
| Reagent Ratio | Impacts conversion rates and can prevent side reactions. | Optimal base and alkylating agent ratios prevented hydrolysis and improved yield. | rsc.org |
Catalyst and Co-catalyst Selection
The selection of an appropriate catalyst and, in some cases, a co-catalyst is paramount for achieving high efficiency in sulfone synthesis. A variety of metal-based catalysts have been employed for the formation of the C-S bond in aryl sulfones.
Copper-based catalysts are widely used. For example, a Cu(II)-catalyzed microwave-assisted synthesis of diaryl sulfones from sodium sulfinates and aryl boronic acids has been reported to be efficient. figshare.com In another instance, the coupling of aryl halides with sulfinic acid salts to form aryl sulfones is promoted by a CuI/l-proline system in DMSO. google.com
Palladium catalysts have also proven effective. A palladium-catalyzed aminosulfonylation process is a key step in a one-pot, three-component synthesis of sulfones from aryl iodides. rsc.org
Transition-metal-free conditions have also been developed. For example, the synthesis of aryl sulfones can be achieved from aryl halides and sulfinic acid salts without a metal catalyst under certain conditions. google.com The choice of catalyst can also influence the selectivity of the reaction, as demonstrated in the coupling of an unsymmetrical diaryliodonium salt where the presence or absence of a CuI catalyst led to different diaryl sulfone products. thieme-connect.com
Mechanistic Investigations of Key Steps
Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of a synthetic method. The formation of aryl sulfones can proceed through several mechanistic pathways, depending on the reactants and catalysts involved.
One common method for forming the aryl-SO2 bond is through Friedel-Crafts sulfonylation. Mechanistic studies of this reaction suggest the involvement of a sulfonyl cation or a complex between the sulfonyl chloride and the Lewis acid catalyst, which then undergoes electrophilic aromatic substitution on the arene. acs.orgacs.org
In transition-metal-catalyzed cross-coupling reactions, the mechanism often involves a catalytic cycle. For instance, in a copper-catalyzed enantioselective Friedel-Crafts reaction, computational studies have explored pathways involving C-N bond cleavage, C-C bond formation, oxidative addition, and reductive elimination. rsc.org
Radical pathways can also be involved. For example, a reaction mechanism involving a single electron transfer process from a photo-excited species to a sulfone has been proposed based on spectroscopic analyses and theoretical calculations. researchgate.net
The in-situ generation of reactive intermediates is another key mechanistic aspect. For instance, arynes generated in situ from 2-(trimethylsilyl)aryl triflates can undergo nucleophilic addition with thiosulfonates to produce diaryl sulfones. organic-chemistry.org Mechanistic studies confirmed a nucleophilic addition mechanism for this transformation. organic-chemistry.org Spectroscopic methods, such as infrared spectroscopy, are valuable tools for identifying intermediates and characterizing the final sulfone products. acs.orgresearchgate.net
Derivatization Strategies and Functional Analogues of 4 Methyl 3 Propane 2 Sulfonyl Benzoic Acid
Esterification and Hydrolysis Pathways for Benzoic Acid Derivatives
The carboxylic acid group of 4-methyl-3-(propane-2-sulfonyl)benzoic acid is readily converted into esters, a common strategy to modify a compound's physicochemical properties.
One of the most fundamental methods is the Fischer-Speier esterification, which involves reacting the benzoic acid with an alcohol under acidic catalysis. Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) are typically used, and the reaction is often driven to completion by removing the water formed during the reaction. The reaction conditions, including temperature and the choice of solvent, can be optimized to improve yields. For instance, primary alcohols generally provide higher yields of the corresponding ester compared to secondary or tertiary alcohols. Microwave-assisted methods under sealed-vessel conditions have been shown to improve reaction rates and yields for substituted benzoic acids.
Alternative methods have been developed to circumvent the equilibrium limitations of Fischer esterification. Trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate, can effectively esterify carboxylic acids under mild conditions in the presence of a non-nucleophilic base. Another approach involves the use of solid acid catalysts, such as montmorillonite (B579905) K10 clay modified with orthophosphoric acid. This solvent-free method is environmentally friendly and works efficiently for benzoic acids with both electron-donating and electron-withdrawing groups.
The reverse reaction, ester hydrolysis, can be achieved under either acidic or basic conditions to regenerate the parent carboxylic acid. This reaction is a key step in prodrug strategies or when the carboxylic acid is required for subsequent synthetic transformations.
Table 1: Selected Esterification Methods for Benzoic Acid Derivatives
| Method | Catalyst/Reagent | Typical Conditions | Advantages |
|---|---|---|---|
| Fischer-Speier Esterification | H₂SO₄, p-toluenesulfonic acid | Reflux in excess alcohol | Cost-effective, simple procedure |
| Microwave-Assisted | H₂SO₄ | Sealed vessel, elevated temperature | Rapid reaction times, improved yields |
| Solid Acid Catalysis | Phosphoric acid modified Montmorillonite K-10 | Solvent-free, reflux | Environmentally friendly, reusable catalyst |
| Trialkyloxonium Salts | Triethyloxonium tetrafluoroborate | Dichloromethane (B109758), room temp. | Mild conditions, high yields |
Amide Formation and Coupling Reactions
The synthesis of amides from the benzoic acid moiety is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.
A common route for amide synthesis involves a two-step process: first, the carboxylic acid is activated, and then it is reacted with an amine. The most direct activation method is the conversion of the benzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then coupled with a primary or secondary amine to form the amide.
Direct coupling methods that avoid the isolation of the acyl chloride are often preferred. These "one-pot" procedures utilize coupling reagents to activate the carboxylic acid in situ. Widely used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in combination with additives like OxymaPure to suppress side reactions and improve yields.
Furthermore, various catalysts have been developed for the direct condensation of carboxylic acids and amines. Titanium tetrachloride (TiCl₄) has been shown to mediate amide formation in good to excellent yields when the reaction is performed in pyridine (B92270) at elevated temperatures. Zirconium-based catalysts, such as ZrCl₄, have also been employed for the direct thermal formation of amides. A greener approach involves using boric acid as a catalyst, which facilitates the removal of water to drive the reaction forward. In some cases, simply heating the carboxylic acid and amine together, sometimes under vacuum, can directly produce the amide, especially for less volatile amines.
Table 2: Common Strategies for Amide Bond Formation from Benzoic Acids
| Strategy | Reagents/Catalysts | Key Features |
|---|---|---|
| Acyl Chloride Route | SOCl₂, oxalyl chloride, followed by amine | Highly reactive intermediate, versatile |
| Carbodiimide Coupling | DCC, DIC, EDC; often with additives (OxymaPure) | Mild conditions, widely used in peptide synthesis |
| Metal-Mediated Condensation | TiCl₄, ZrCl₄ | One-pot direct condensation |
| Boric Acid Catalysis | Boric acid | "Green" chemistry approach |
| Thermal Condensation | Heat, often with water removal | Simple, direct method for certain substrates |
Introduction of Diverse Functionalities via the Benzoic Acid Moiety
Beyond ester and amide formation, the carboxylic acid group serves as a versatile handle for introducing a wider range of functionalities. Standard organic transformations can be applied to convert the carboxyl group into other chemical entities, thereby creating analogues with significantly different electronic and steric properties.
One fundamental transformation is the reduction of the carboxylic acid to a primary alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion to an ester followed by reduction. The resulting benzyl (B1604629) alcohol derivative opens up new avenues for derivatization, such as ether formation or oxidation to an aldehyde.
The carboxylic acid can also be converted into a nitrile group through dehydration of the corresponding primary amide. This transformation replaces the hydrogen-bond donating and accepting carboxyl group with a linear, electron-withdrawing cyano group.
In another strategy, the entire carboxyl group can be replaced with an amino group via rearrangement reactions. The Curtius rearrangement, for example, proceeds through an acyl azide (B81097) intermediate, while the Schmidt reaction uses hydrazoic acid directly with the carboxylic acid. These methods provide a route to aniline (B41778) analogues from the parent benzoic acid structure.
Synthesis of Structural Analogues with Modified Sulfonyl Moieties
Modifying the propane-2-sulfonyl group is a key strategy for tuning the properties of the molecule. This can involve altering the alkyl substituent (isopropyl group) or replacing the sulfone with a related sulfonamide. The synthesis of such analogues typically involves building the molecule from precursors containing the desired sulfonyl or sulfamoyl group.
For example, to create analogues with different alkyl or aryl groups on the sulfonyl moiety, one would start with the appropriately substituted sulfonyl chloride (R-SO₂Cl). This electrophile can be reacted with 4-methylbenzoic acid under Friedel-Crafts conditions to install the new sulfonyl group at the 3-position.
The synthesis of sulfonamide analogues represents a significant structural modification. In this case, a sulfamoyl benzoic acid scaffold is synthesized. For instance, reacting an amino benzoic acid with an appropriate sulfonyl chloride can yield N-sulfonylbenzoic acid derivatives. Alternatively, starting with a chlorosulfonyl benzoic acid allows for reaction with a wide range of primary and secondary amines to generate a library of sulfamoyl benzoic acid analogues. These isosteric replacements—substituting the C-SO₂ bond with an N-SO₂ bond—can have profound effects on the molecule's biological activity and physical properties.
Stereoselective Synthesis of Chiral Analogues
While this compound itself is achiral, the synthesis of chiral analogues is a significant area of interest, as stereochemistry often plays a critical role in biological activity. Chirality can be introduced into analogues by modifying the side chains attached to the sulfonyl group or the benzene (B151609) ring.
Recent advances in asymmetric synthesis have provided powerful tools for creating chiral sulfones. One strategy involves the asymmetric synthesis of β-hydroxy sulfones through a one-pot nucleophilic substitution followed by an asymmetric transfer hydrogenation. This method uses a ruthenium catalyst with a chiral ligand to achieve high yields and excellent enantioselectivities in an aqueous medium.
Another modern approach is the dual nickel-organophotocatalyzed asymmetric sulfonylalkenylation of alkenes. This three-component reaction allows for the one-step construction of enantioenriched β-alkenyl sulfones from simple starting materials, providing straightforward access to β-chiral sulfones.
Furthermore, methods have been developed for the asymmetric construction of sulfones bearing an all-carbon quaternary stereocenter. A copper-catalyzed vicinal cyano-arylsulfonylation of acrylamides, which incorporates sulfur dioxide (SO₂), can generate these complex chiral structures with excellent enantioselectivity. These advanced synthetic methods enable the creation of structurally diverse and stereochemically defined analogues of the parent compound for sophisticated SAR studies.
Characterization and Analytical Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is crucial for mapping the molecular structure by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule.
For 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The carboxylic acid proton would appear as a broad singlet far downfield. The aromatic region would display a complex pattern due to the three adjacent protons. The isopropyl group would exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons. nih.govresearchgate.net The methyl group on the benzene (B151609) ring would present as a sharp singlet.
The ¹³C NMR spectrum would complement this information, showing unique resonances for the carboxylic carbon, the aromatic carbons (with their shifts influenced by the substituents), and the aliphatic carbons of the methyl and isopropyl groups. rsc.orgrsc.org The carbon attached to the electron-withdrawing sulfonyl group would be shifted downfield.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |
| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet | 3H |
| Isopropyl Methine (-CH) | 3.2 - 3.6 | Septet | 1H |
| Aromatic Methyl (-CH₃) | ~2.4 | Singlet | 3H |
| Isopropyl Methyl (-CH₃) | 1.2 - 1.4 | Doublet | 6H |
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 167 - 173 |
| Aromatic (C-SO₂) | 138 - 145 |
| Aromatic (C-COOH) | 130 - 135 |
| Aromatic (C-CH₃) | 140 - 145 |
| Aromatic (C-H) | 125 - 135 |
| Isopropyl Methine (-CH) | 50 - 55 |
| Aromatic Methyl (-CH₃) | ~21 |
| Isopropyl Methyl (-CH₃) | ~15 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, a result of hydrogen bonding. chegg.com The C=O stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700 cm⁻¹. The presence of the sulfonyl group would be confirmed by two strong characteristic absorption bands corresponding to its asymmetric and symmetric S=O stretching vibrations, typically found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.netresearchgate.net Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region, while C-H stretching from both the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic Groups | C-H Stretch | 2850 - 2980 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Sulfonyl Group | S=O Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl Group | S=O Symmetric Stretch | 1120 - 1160 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₄O₄S), the calculated exact mass is 258.0562 g/mol . HRMS analysis would be used to confirm this molecular formula by matching the experimentally measured mass to the theoretical mass with a high degree of precision (typically within 5 ppm).
LC-MS and UHPLC-MS/MS are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In a tandem MS (MS/MS) experiment, the molecular ion is selected and fragmented to produce a characteristic pattern of daughter ions.
The fragmentation of this compound would likely proceed through several pathways. Common fragmentations for benzoic acids include the loss of water (-18 Da) and the loss of a carboxyl group (-45 Da). massbank.eu For aryl sulfones, characteristic fragmentation includes cleavage of the C-S and S-C bonds. cdnsciencepub.comresearchgate.net This would lead to the loss of the isopropyl group (-43 Da) or the entire propane-2-sulfonyl radical (-107 Da). A rearrangement followed by the elimination of sulfur dioxide (SO₂) is also a known fragmentation pathway for some aromatic sulfones. nih.gov
Predicted Major Fragments in MS/MS for this compound
| m/z (Predicted) | Proposed Fragment | Proposed Loss |
|---|---|---|
| 241 | [M+H - H₂O]⁺ | Loss of water |
| 215 | [M+H - C₃H₇]⁺ | Loss of isopropyl radical |
| 213 | [M+H - COOH]⁺ | Loss of carboxyl group |
| 194 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| 151 | [M+H - C₃H₇SO₂]⁺ | Loss of propane-2-sulfonyl radical |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds. nih.govhelixchrom.com For a substituted benzoic acid like this compound, a reversed-phase HPLC method would be suitable. thermofisher.com This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form. usda.gov Detection would likely be performed using a UV detector, as the aromatic ring is a strong chromophore. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Other standard methods for purity assessment include thin-layer chromatography (TLC), which is often used for rapid reaction monitoring, and melting point analysis. youtube.com A pure crystalline solid will exhibit a sharp melting point range, whereas impurities typically cause a depression and broadening of the melting range. youtube.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for quantifying it in various mixtures. The method separates components based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
For a substituted benzoic acid like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this setup, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often consisting of acetonitrile or methanol and water, with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid group remains protonated for better peak shape. sielc.comhelixchrom.com The presence of the aromatic ring allows for straightforward detection using an ultraviolet (UV) detector, typically in the range of 230-270 nm. aarlab.com
A typical HPLC analysis would provide data on the retention time of the compound, which is characteristic under specific conditions, and the peak area, which is proportional to its concentration. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. While specific parameters for this exact compound are not widely published, a hypothetical set of conditions is presented below.
Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 70% A / 30% B, linear to 10% A / 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, cost-effective method used to monitor reaction progress, identify compounds, and determine the purity of a sample. sigmaaldrich.com The separation principle is similar to other forms of chromatography, relying on the differential partitioning of a compound between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (the eluent). utexas.edu
For this compound, the polar carboxylic acid and sulfonyl groups would result in strong interaction with a polar stationary phase like silica gel. utexas.edu The choice of mobile phase is critical; a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) is common. sigmaaldrich.comunimi.it The ratio is adjusted to achieve optimal separation. After development, the compound's position on the plate is visualized, often under UV light (at 254 nm), where the aromatic ring will absorb light and appear as a dark spot. sigmaaldrich.com
The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. While specific Rf values for this compound are not documented in the provided search results, they are highly dependent on the exact conditions used.
Table 2: Representative TLC System for Aromatic Carboxylic Acids
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC Plate |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., in a 7:3 or 1:1 ratio) |
| Visualization | UV lamp at 254 nm |
| Expected Rf | The polar nature of the compound would likely result in a low to moderate Rf value (e.g., 0.3-0.5), depending on eluent polarity. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. researchgate.net The data obtained includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom. researchgate.netscilit.com For carboxylic acids, this method is particularly useful for observing hydrogen-bonding patterns, such as the common head-to-tail dimer formation between two acid molecules. researchgate.net Although a crystal structure for the title compound is not publicly available, analysis of related structures provides insight into expected findings.
Table 3: Example Crystallographic Data for a Substituted Benzoic Acid Derivative (Note: This is illustrative data based on a related compound, not the title compound)
| Parameter | Example Value |
| Chemical Formula | C₁₅H₁₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.66 Å, b = 10.92 Å, c = 11.72 Åα = 90°, β = 93.39°, γ = 90° |
| Volume (V) | 1236.5 ų |
| Molecules per unit cell (Z) | 4 |
Data adapted from a representative structure of a substituted benzoic acid. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. The results are used to confirm the empirical formula of a newly synthesized substance.
For this compound (C₁₁H₁₄O₄S), the theoretical elemental composition can be calculated based on its molecular formula. An experimental analysis of a pure sample should yield percentages that are very close to these theoretical values, typically within a ±0.4% margin of error. This comparison provides strong evidence for the compound's elemental composition and purity. mdpi.com
Table 4: Elemental Composition of this compound (C₁₁H₁₄O₄S)
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 54.53 |
| Hydrogen | H | 5.82 |
| Oxygen | O | 26.41 |
| Sulfur | S | 13.23 |
Theoretical and Computational Investigations of 4 Methyl 3 Propane 2 Sulfonyl Benzoic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of molecular investigation, providing a detailed view of the electronic landscape of molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. These parameters are key indicators of the molecule's reactivity.
The presence of an electron-withdrawing sulfonyl group and a carboxylic acid group, along with an electron-donating methyl group on the benzene (B151609) ring, creates a complex electronic environment. DFT studies on substituted benzoic acids have shown that electron-withdrawing groups tend to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack, while also stabilizing the conjugate base and thus increasing acidity. libretexts.orglibretexts.org Conversely, electron-donating groups raise the HOMO energy, indicating a greater propensity to donate electrons in a reaction.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Structures
| Property | Predicted Value/Characteristic | Influence of Substituents |
| HOMO Energy | Relatively low | The electron-withdrawing sulfonyl group lowers the HOMO energy, slightly counteracted by the methyl group. |
| LUMO Energy | Low | The combined electron-withdrawing effects of the sulfonyl and carboxyl groups significantly lower the LUMO energy. |
| HOMO-LUMO Gap | Moderate | The opposing electronic nature of the substituents likely results in a moderate energy gap, influencing its kinetic stability. |
| Dipole Moment | Significant | The asymmetrical substitution pattern leads to a notable molecular dipole moment. |
| Acidity (pKa) | Lower than benzoic acid | The strong electron-withdrawing nature of the propane-2-sulfonyl group is expected to increase the acidity of the carboxylic acid. libretexts.orglibretexts.org |
Note: These are predicted trends based on established principles of substituent effects on benzoic acid derivatives. Actual values would require specific DFT calculations for this molecule.
The three-dimensional structure and conformational flexibility of this compound are critical to its properties. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies.
Due to the presence of rotatable bonds, specifically the C-S bond of the sulfonyl group and the C-C bond of the carboxylic acid group, the molecule can adopt various conformations. Energy minimization studies, often performed using DFT or molecular mechanics methods, can identify the lowest energy (most stable) conformer. For similar flexible molecules, it has been shown that multiple conformations can exist within a small energy range of the global minimum. nih.gov
The orientation of the propane-2-sulfonyl group relative to the benzene ring and the orientation of the carboxylic acid group are of particular interest. Steric hindrance between the bulky isopropyl group and the adjacent methyl group may influence the preferred rotational angle. Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen atom of the sulfonyl group might stabilize certain conformations. Studies on substituted benzoic acids have highlighted how intramolecular interactions can dictate the preferred conformation. uky.edu
Molecular Dynamics Simulations
MD simulations could be employed to investigate the solvation of this compound in different solvents, revealing how solvent molecules arrange around the solute and affect its conformation and reactivity. Such simulations can also be used to explore its interactions with biological macromolecules, such as proteins, by modeling the binding process and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. This is particularly relevant in the context of drug design, where understanding the dynamic nature of the ligand-receptor complex is crucial.
Structure-Reactivity and Structure-Property Relationship Studies
Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is a cornerstone of chemical science.
The chemical reactivity of this compound is intrinsically linked to its structural features. The benzoic acid moiety is known to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The reactivity of the carboxylic acid is enhanced by the electron-withdrawing sulfonyl group, which increases the electrophilicity of the carboxyl carbon. nih.gov
The aromatic ring is activated towards electrophilic substitution by the methyl group (an ortho-, para-director) and deactivated by the sulfonyl and carboxylic acid groups (meta-directors). The interplay of these directing effects would likely lead to complex regioselectivity in aromatic substitution reactions. Structure-activity relationship (SAR) studies on benzoic acid derivatives have consistently shown that the nature and position of substituents significantly influence their biological and chemical activities. icm.edu.pl
Electronic Effects: The electron-donating methyl group and the electron-withdrawing sulfonyl and carboxyl groups create a push-pull electronic system. This affects the electron distribution across the aromatic ring and influences properties like pKa, redox potential, and spectral characteristics. Quantum chemical parameters derived from calculations can quantify these substituent effects. researchgate.net
Steric Effects: The bulky propane-2-sulfonyl group can impose steric hindrance, influencing the molecule's ability to interact with other molecules and affecting reaction rates. The position of this group adjacent to the methyl group can lead to specific conformational preferences to minimize steric strain.
Solubility and Lipophilicity: The presence of the polar carboxylic acid and sulfonyl groups suggests some degree of water solubility, while the methyl group and the aromatic ring contribute to its lipophilicity. The balance between these characteristics is crucial for properties such as membrane permeability and is a key consideration in the design of bioactive molecules.
Table 2: Summary of Substituent Influences on the Properties of this compound
| Substituent | Electronic Effect | Steric Effect | Impact on Properties |
| 4-Methyl | Electron-donating (inductive and hyperconjugation) | Moderate | Increases electron density on the ring, influences regioselectivity of electrophilic substitution. |
| 3-(propane-2-sulfonyl) | Strongly electron-withdrawing (inductive and resonance) | Significant | Decreases electron density on the ring, increases acidity of the carboxylic acid, introduces steric bulk. |
| 1-Carboxylic acid | Electron-withdrawing (inductive and resonance) | Moderate | Confers acidic properties, participates in hydrogen bonding, acts as a meta-director. |
Predictive Modeling for Molecular Interactions
Detailed theoretical and computational investigations specifically focused on this compound are limited in publicly available scientific literature. However, the principles of predictive modeling, such as protein-ligand docking, are routinely applied to compounds with similar structural motifs, including substituted benzoic acids and sulfonyl-containing molecules, to gain insights into their potential molecular interactions and behaviors.
Exploration of Binding Sites and Interaction Modes
While specific protein targets for this compound have not been extensively documented, molecular docking simulations could be employed to predict its binding affinity and interaction patterns with various biologically relevant proteins. This computational technique would involve docking the three-dimensional structure of the compound into the binding sites of selected protein targets.
The exploration of binding sites would typically reveal key amino acid residues that form favorable interactions with the ligand. For a molecule like this compound, these interactions would likely involve:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues such as arginine, lysine, histidine, serine, and threonine within a protein's binding pocket. The sulfonyl group's oxygen atoms could also act as hydrogen bond acceptors.
Hydrophobic Interactions: The methyl group and the propane-2-yl group would be expected to engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine.
Aromatic Interactions: The benzene ring can participate in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
A hypothetical docking study might reveal that the benzoic acid moiety anchors the molecule within a binding site through hydrogen bonding, while the sulfonyl and alkyl groups contribute to binding specificity and affinity through a combination of polar and nonpolar contacts. The precise nature of these interactions would be highly dependent on the specific topology and chemical environment of the protein's active site.
Ligand Efficiency and Molecular Descriptors in Chemical Space
Molecular descriptors are numerical values that characterize the properties of a molecule. For this compound, key descriptors would include:
| Molecular Descriptor | Predicted Value/Characteristic | Implication for Molecular Interactions |
| Molecular Weight | 242.29 g/mol | Moderate size, influencing solubility and transport properties. |
| LogP (Octanol-Water Partition Coefficient) | A positive value, indicating some lipophilicity | Influences membrane permeability and hydrophobic interactions. |
| Topological Polar Surface Area (TPSA) | Reflects the polar surface area, which is crucial for hydrogen bonding potential and cell permeability. | |
| Number of Hydrogen Bond Donors | 1 (from the carboxylic acid) | |
| Number of Hydrogen Bond Acceptors | 4 (from the carboxylic acid and sulfonyl groups) | High potential for forming hydrogen bonds, contributing to binding affinity. |
| Rotatable Bonds | Provides conformational flexibility, allowing the molecule to adapt to the shape of a binding site. |
The combination of a rigid aromatic core with flexible side chains, along with a balance of hydrophobic and hydrophilic groups, would place this compound in a region of chemical space that is often explored for biologically active molecules. Its calculated ligand efficiency would depend on its binding affinity to a specific target. A high binding affinity relative to its size would result in a favorable ligand efficiency, making it an attractive scaffold for further optimization in medicinal chemistry.
Role As a Synthetic Intermediate and Building Block in Chemical Research
Precursor in the Synthesis of Benzoic Acid Derivatives with Agrochemical Relevance
Benzoic acid derivatives are widely utilized in agriculture. researchgate.net While direct studies linking 4-Methyl-3-(propane-2-sulfonyl)benzoic acid to agrochemical synthesis are not prominent in the available literature, the broader class of substituted benzoic acids is foundational. They serve as precursors for herbicides, fungicides, and insecticides. The reactivity of the carboxylic acid group allows for conversion into esters, amides, and other functional groups common in active agrochemical ingredients. annexechem.com The sulfonyl functional group is also present in various commercial pesticides. Therefore, a molecule like this compound represents a potential building block for novel agrochemicals, where the specific substitution pattern could be tailored to achieve desired biological activity and selectivity.
Utilization in the Construction of Complex Molecular Architectures
The sulfonylbenzoic acid scaffold is a key component in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The rigid structure of the benzene (B151609) ring combined with the functional reactivity of the carboxylic acid and sulfonyl groups allows it to be elaborated into more complex structures.
For instance, research into novel P2Y₁₄ receptor antagonists for acute lung injury has led to the design and synthesis of a series of 3-sulfonamido benzoic acid derivatives. nih.gov In these structures, the sulfonamido benzoic acid core serves as the central scaffold from which other chemical moieties are extended to achieve high antagonistic activity and favorable drug-like properties. nih.gov One of the most potent compounds developed, 25l , demonstrated an IC₅₀ of 5.6 ± 0.3 nM and showed significant anti-inflammatory effects in animal models. nih.gov This highlights how the sulfonylbenzoic acid framework is instrumental in orienting functional groups to effectively interact with biological targets.
Similarly, other complex heterocyclic systems are built upon related scaffolds. The synthesis of 1,3-oxazole derivatives with antimicrobial activity has been accomplished starting from 4-[(4-chlorophenyl)sulfonyl]benzoic acid. mdpi.com This precursor is first converted to an acid chloride, then reacted with an amino acid (valine) to form an amide, which is subsequently cyclized to create the oxazole (B20620) ring. mdpi.com This demonstrates the role of the sulfonylbenzoic acid moiety as a reliable and versatile starting material for multi-step syntheses of bioactive compounds.
Development of Novel Synthetic Routes Facilitated by the Sulfonylbenzoic Acid Scaffold
The sulfonylbenzoic acid scaffold not only acts as a building block but also facilitates the development of new synthetic strategies. The chemical properties of the sulfonyl and carboxylic acid groups can direct reactions and enable the construction of molecular frameworks that might otherwise be difficult to access.
The sulfonamide scaffold, a close relative, is of immense interest in organic and medicinal chemistry, and numerous methods have been developed for its synthesis. researchgate.net The presence of the sulfonyl group can influence the reactivity of the aromatic ring, guiding further substitutions. The carboxylic acid provides a handle for a wide range of chemical transformations, including esterification and amidation, which are fundamental steps in many synthetic pathways. annexechem.commdpi.com For example, the synthesis of phenoxymethylbenzoic acid derivatives involves converting the benzoic acid to an acid chloride, which is then reacted with aminobenzenesulfonamides to create new sulfonamide derivatives. researchgate.net This illustrates a common synthetic strategy where the benzoic acid portion of the scaffold is activated to enable bond formation with other molecules.
Application in Charge-Switch Derivatization for Analytical Methods
One of the most innovative applications for a sulfonylbenzoic acid scaffold is in the field of analytical chemistry, specifically in mass spectrometry. A novel charge-switch derivatization method was developed using 3-(chlorosulfonyl)benzoic acid, a close structural analogue of the subject compound, to enhance the detection of certain classes of lipids. nih.govacs.org
This technique is designed for analytes that are typically detected in positive ion mode but could benefit from detection in negative ion mode to improve sensitivity and reduce in-source fragmentation. nih.gov The derivatization agent, 3-(chlorosulfonyl)benzoic acid, reacts with free hydroxyl groups on analytes like sterols and acylglycerols to form a sulfonic ester. nih.govacs.org This reaction introduces the benzoic acid moiety, which readily deprotonates, "switching" the molecule's charge so it can be sensitively detected in negative ion mode. nih.gov
The benefits of this charge-switch derivatization strategy are significant, as summarized in the table below.
| Benefit | Description | Source |
| Increased Sensitivity | The method significantly reduces detection limits, reaching the 15–25 pmol/mL range for free sterols in plasma. | nih.govresearchgate.net |
| Enhanced Stability | Switching to negative ion mode leads to higher stability of the analyte in the ion source and minimizes unwanted fragmentation. | nih.govacs.org |
| Improved Ionization | The derivatization results in higher ionization efficiency for the target molecules. | nih.gov |
| Diagnostic Fragmentation | The process enables the formation of specific, diagnostic fragments, which is useful for structural elucidation and selective monitoring. | nih.govacs.org |
| Broad Applicability | The method has been successfully applied to analyze monoacylglycerols, diacylglycerols, free sterols, and tocopherols (B72186) in human plasma, identifying 92 lipid species. | nih.govresearchgate.net |
This application underscores the utility of the sulfonylbenzoic acid scaffold in creating specialized reagents for advanced analytical techniques, where its unique chemical properties are leveraged to solve complex detection challenges. nih.gov
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The industrial viability and environmental impact of any chemical compound are heavily dependent on the efficiency and sustainability of its synthesis. Traditional methods for constructing sulfones and substituted benzoic acids often rely on harsh conditions, stoichiometric reagents, and generate significant waste. nih.govnih.gov Future research should focus on developing greener alternatives for the synthesis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid.
Key areas for investigation include:
Catalytic Oxidation: The oxidation of the methyl group of a toluene (B28343) precursor is a critical step. Current industrial processes for benzoic acid production often require high temperatures and pressures with cobalt-based catalysts. rsc.orgresearchgate.net Research into milder, more sustainable catalytic systems, such as heterogeneous catalysts (e.g., Envirocat EPAC) promoted by carboxylic acids or advanced metal-oxide catalysts (e.g., CeO₂-ZrO₂), could lead to processes that operate at atmospheric pressure and lower temperatures, reducing energy consumption and corrosive waste. rsc.orgmdpi.com Density Functional Theory (DFT) calculations could help elucidate the reaction mechanisms on these catalyst surfaces, paving the way for more efficient designs. mdpi.com
Greener Sulfonylation Methods: The introduction of the propane-2-sulfonyl group is another key transformation. Traditional Friedel-Crafts type reactions often use stoichiometric amounts of Lewis acids like AlCl₃, leading to significant waste streams. nih.gov Emerging technologies such as electrochemical synthesis offer a more sustainable approach by using electrons as clean reagents, potentially allowing for high selectivity under ambient conditions. nih.gov Other modern methods, such as the modular synthesis using sulfoxylate (B1233899) equivalents like sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na), provide efficient routes that avoid malodorous thiols and hazardous byproducts. researchgate.net
C–H Activation/Functionalization: A revolutionary approach would be to construct the molecule through direct C–H activation. Palladium-catalyzed reactions have shown promise for the ortho- and meta-C–H functionalization of benzoic acid derivatives. acs.orgnih.govnih.govrsc.org Developing a regioselective C–H sulfonylation method would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Anticipated Benefits |
|---|---|---|---|
| Benzoic Acid Formation | High-temperature/pressure oxidation of toluene with Co/Br catalysts. rsc.org | Heterogeneous catalytic oxidation at atmospheric pressure; Biocatalysis from renewable feedstocks. rsc.orgresearchgate.net | Reduced energy use, less corrosive, minimized toxic waste, use of renewable resources. |
| Sulfonylation | Friedel-Crafts reaction with sulfonyl chlorides and stoichiometric AlCl₃. nih.gov | Electrochemical synthesis; Direct C-H sulfonylation. nih.govnih.gov | Higher atom economy, avoidance of hazardous reagents, fewer synthetic steps. |
Exploration of Novel Derivatization Pathways and Functional Group Transformations
The existing functional groups on this compound—the carboxylic acid, the sulfonyl group, and the aromatic ring—offer multiple handles for chemical modification. Exploring these derivatization pathways can generate a library of novel compounds with potentially enhanced or entirely new properties.
Carboxylic Acid Modifications: The carboxyl group can be readily converted into a wide range of functional groups, including esters, amides, acid chlorides, and alcohols. These transformations are fundamental in medicinal chemistry for tuning pharmacokinetic properties or for linking the molecule to other scaffolds. For instance, creating amide derivatives with various amines could lead to new biologically active compounds, as seen in many sulfonamide drugs. google.com
Sulfonyl Group Transformations: While the sulfonyl group is generally stable, it can participate in certain reactions. fiveable.me It is a strong electron-withdrawing group, which activates the aromatic ring for specific substitutions. fiveable.me Furthermore, under certain reductive conditions (e.g., with LiAlH₄), the sulfone can be reduced to a sulfide (B99878), offering another pathway for diversification. wikipedia.org The sulfonyl group itself is a key pharmacophore, acting as a hydrogen bond acceptor and a bioisostere for other functional groups like carbonyls or phosphates. sioc-journal.cnresearchgate.net
Aromatic Ring Functionalization: The benzene (B151609) ring can undergo further electrophilic aromatic substitution. The directing effects of the existing methyl (ortho-, para-directing) and the strongly deactivating sulfonyl and carboxyl groups (meta-directing) would need to be carefully considered to predict and control the regioselectivity of further substitutions (e.g., nitration, halogenation).
| Functional Group | Transformation Reaction | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Carboxylic Acid | Esterification | Ester | Prodrug design, modification of solubility. |
| Amidation | Amide | Creation of bioactive analogues, polymer building blocks. | |
| Reduction | Alcohol | Intermediate for further synthesis. | |
| Aromatic Ring | Nitration | Nitro group | Intermediate for amine synthesis. |
| Halogenation | Halogen (Cl, Br) | Handle for cross-coupling reactions. | |
| Sulfonyl Group | Reduction | Sulfide | Altering electronic properties and biological activity. wikipedia.org |
Advanced Computational Modeling Applications for Reaction Design and Prediction
Modern computational chemistry provides powerful tools to accelerate research and development, reducing the reliance on time-consuming and expensive trial-and-error experimentation. nih.gov Applying these methods to this compound can guide synthetic efforts and predict the properties of novel derivatives.
Reaction Pathway Prediction: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model potential reaction pathways for both the synthesis and derivatization of the target molecule. nih.gov By calculating the energies of intermediates and transition states, researchers can predict the feasibility of a proposed reaction, identify potential byproducts, and optimize reaction conditions in silico before entering the lab. nih.govrsc.org
Generative AI for Synthesis Design: The rise of artificial intelligence and machine learning offers new paradigms for retrosynthetic analysis. mit.edu AI-driven platforms can analyze vast reaction databases to propose novel and efficient synthetic routes that may not be obvious to a human chemist. rapidinnovation.ionih.gov These tools can help design pathways that are not only chemically sound but also optimized for cost, sustainability, and availability of starting materials.
In Silico Screening of Derivatives: Computational tools can predict the physicochemical and biological properties of virtual libraries of derivatives. By modeling interactions with biological targets, such as enzymes or receptors, researchers can screen thousands of potential compounds for desired activities. rapidinnovation.io This approach, often used in drug discovery, can prioritize the synthesis of the most promising candidates, saving considerable time and resources. nih.govresearchgate.net
| Computational Approach | Application | Objective |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction mechanisms. mdpi.com | Determine reaction feasibility, predict product selectivity, optimize conditions. |
| AI/Machine Learning Retrosynthesis | Proposing novel synthetic routes. mit.edunih.gov | Identify efficient, sustainable, and cost-effective syntheses. |
| Molecular Docking & QSAR | Screening virtual libraries of derivatives. | Predict biological activity and prioritize candidates for synthesis. |
Expansion of Synthetic Utility in Diversified Chemical Research Areas
The true potential of this compound lies in its application in diverse fields, driven by the unique properties conferred by its functional groups. Future research should aim to explore its utility beyond its current role as a synthetic intermediate.
Medicinal Chemistry and Drug Discovery: The sulfonyl group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs, including antibacterial, anti-inflammatory, and anti-diabetic agents. sioc-journal.cnnamiki-s.co.jpresearchgate.netresearchgate.net The sulfonamide moiety (-SO₂NH-), a close relative, is famously present in sulfa drugs. nih.govnih.gov The combination of the sulfonyl and carboxylic acid groups in the target molecule makes it an attractive starting point for developing new therapeutic agents. Research could focus on synthesizing derivatives and screening them for activity against various biological targets, such as enzymes (e.g., carbonic anhydrase, kinases) or receptors. nih.govnih.gov
Agrochemicals: Similar to pharmaceuticals, many successful herbicides and pesticides incorporate sulfonyl and carboxylic acid moieties. These groups can influence the compound's uptake, transport, and mode of action within the target organism. Investigating the biological activity of derivatives of this compound could lead to the discovery of new agrochemicals.
Materials Science: Benzoic acid derivatives are used as building blocks for polymers, liquid crystals, and other functional materials. researchgate.net The rigidity of the aromatic ring, combined with the polar sulfonyl and carboxylic acid groups, could be exploited to design new materials with specific thermal, optical, or electronic properties. For example, it could be incorporated into metal-organic frameworks (MOFs) or used as a monomer for specialty polyesters or polyamides.
| Research Area | Rationale for Exploration | Potential Biological Targets or Applications |
|---|---|---|
| Medicinal Chemistry | Sulfonyl and benzoic acid groups are common in FDA-approved drugs. namiki-s.co.jppreprints.org | Enzyme inhibitors (e.g., kinases, proteases), receptor modulators, antibacterial agents. nih.govnih.gov |
| Agrochemicals | Many herbicides and fungicides contain sulfonyl-based structures. | Herbicidal or fungicidal activity. |
| Materials Science | Aromatic dicarboxylic acids and sulfones are used in polymer synthesis. researchgate.net | High-performance polymers, components of liquid crystals, metal-organic frameworks (MOFs). |
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves sulfonylation of 4-methyl-3-aminobenzoic acid using propane-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key challenges include controlling regioselectivity and minimizing side reactions. Purification often requires gradient elution via reverse-phase HPLC or recrystallization from ethanol/water mixtures to remove unreacted sulfonyl chloride and byproducts. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS is critical .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- FT-IR : Identify sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functional groups.
- NMR : ¹H NMR (DMSO-d₆) reveals methyl singlet (~δ 2.5 ppm), sulfonyl-proton coupling, and aromatic protons. ¹³C NMR confirms sulfonyl (C-SO₂ at ~50–60 ppm) and carboxylic acid (C=O at ~170 ppm) groups.
- LC-MS : Quantify purity and molecular ion ([M-H]⁻ at m/z ~257) using C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular docking) are employed to predict the bioactivity and binding mechanisms of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes the molecular geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Electrostatic potential maps (MEP) identify nucleophilic/electrophilic sites for hydrogen bonding with active residues (e.g., Arg120 in COX-2) .
Q. How does the sulfonyl group in this compound influence its intermolecular interactions and stability in different solvent environments?
- Methodological Answer : The sulfonyl group enhances hydrogen-bond acceptor capacity, improving solubility in polar aprotic solvents (e.g., DMSO). Stability studies via accelerated degradation (40°C/75% RH for 14 days) coupled with HPLC-UV quantify hydrolytic susceptibility. Solvent effects on tautomerism (carboxylic acid vs. carboxylate) are analyzed using pH-dependent NMR in D₂O/CD₃OD mixtures .
Q. What strategies can resolve contradictions between in vitro and in silico data regarding the compound's pharmacokinetic properties?
- Methodological Answer :
- Experimental Validation : Compare predicted LogP (DFT-calculated) with experimental shake-flask measurements (octanol/water partitioning).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS/MS. Adjust computational ADMET models (e.g., SwissADME) to align with empirical data.
- Orthogonal Assays : Use surface plasmon resonance (SPR) to validate binding kinetics if docking results conflict with enzyme inhibition assays .
Q. How is this compound utilized as an intermediate in targeted drug synthesis, and what functionalization strategies enhance its pharmacological relevance?
- Methodological Answer : The compound serves as a scaffold for kinase inhibitors (e.g., analogues of nilotinib intermediates). Functionalization includes:
- Amide Coupling : React with amines (EDC/HOBt) to generate prodrugs.
- Esterification : Improve blood-brain barrier penetration via methyl ester derivatives.
- Halogenation : Introduce chlorine/bromine at the benzene ring to modulate electron-withdrawing effects and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
